Product packaging for 2-(1,3-Thiazol-4-yl)benzoic acid(Cat. No.:)

2-(1,3-Thiazol-4-yl)benzoic acid

Cat. No.: B13172891
M. Wt: 205.23 g/mol
InChI Key: XXCFQYVZWFIVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

An Overview of Thiazole (B1198619) and Benzoic Acid Chemical Scaffolds

The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in a wide array of biologically active compounds and FDA-approved drugs. nih.gov Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The versatility of the thiazole nucleus allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. nih.gov

Benzoic acid is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group. wikipedia.org It and its derivatives are widely used as building blocks in the synthesis of more complex molecules. researchgate.net The carboxylic acid group can participate in various chemical reactions, making it a valuable handle for creating diverse chemical libraries. In the context of drug design, the benzoic acid moiety can influence a compound's solubility, acidity, and ability to interact with biological receptors. wikipedia.org

The Significance of Hybrid Thiazolyl-Benzoic Acid Architectures in Chemical Science

The combination of thiazole and benzoic acid motifs into a single molecular framework, as seen in 2-(1,3-Thiazol-4-yl)benzoic acid , creates a hybrid architecture with the potential for unique chemical and biological properties. Such hybrid compounds can leverage the characteristics of both parent scaffolds. The thiazole portion can provide key interactions with biological targets, while the benzoic acid group can modulate pharmacokinetic properties and provide an additional point of interaction.

The spatial arrangement of the two rings is crucial. In the case of this compound, the ortho-substitution pattern on the benzoic acid ring can lead to specific conformational preferences and intramolecular interactions that may influence its behavior. Research into related hybrid structures, such as those combining benzofuroxan (B160326) and aminothiazole scaffolds, has shown that such combinations can lead to enhanced biological activity and selectivity. nih.gov

The Contemporary Research Landscape for this compound

While extensive research exists for the broader class of thiazole-containing compounds, the specific molecule This compound is a more niche area of investigation. Much of the available data comes from chemical suppliers and databases, with fewer dedicated research articles.

The synthesis of related compounds, such as 2-aminothiazole (B372263) derivatives from aminobenzoic acid, has been documented, providing potential synthetic routes that could be adapted for this compound. researchgate.net For instance, the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, could potentially be employed using an appropriate α-haloketone and thioamide derived from benzoic acid precursors.

Spectroscopic data for related compounds are available and can provide a reference for the characterization of this compound. For example, the 1H-NMR and 13C-NMR spectra of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines show characteristic signals for the thiazole ring protons and carbons. nih.gov

The research on isomers and derivatives, such as 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid, is more extensive and provides insights into the potential applications of this class of compounds. nih.govguidechem.comcymitquimica.com These related molecules are being explored for their utility in various research areas, which suggests that this compound could also hold similar potential.

Below is a data table of some known properties for a closely related compound, 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, which can serve as a reference point for future studies on this compound.

PropertyValue
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
IUPAC Name4-(2-methyl-1,3-thiazol-4-yl)benzoic acid
CAS Number294620-60-3

This data is for 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and is provided for comparative purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2S B13172891 2-(1,3-Thiazol-4-yl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)benzoic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-4-2-1-3-7(8)9-5-14-6-11-9/h1-6H,(H,12,13)

InChI Key

XXCFQYVZWFIVEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=N2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 1,3 Thiazol 4 Yl Benzoic Acid and Its Congeners

Strategies for 1,3-Thiazole Ring Construction

The formation of the 1,3-thiazole ring is a critical step in the synthesis of the target compound. The Hantzsch thiazole (B1198619) synthesis and various condensation reactions are the most prominently employed methods for this purpose.

Hantzsch-Type Cyclization Protocols

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings. mdpi.comresearchgate.net This method traditionally involves the condensation of an α-haloketone with a thioamide. mdpi.comresearchgate.net In the context of synthesizing derivatives related to 2-(1,3-thiazol-4-yl)benzoic acid, this would typically involve a starting material containing a pre-installed benzoic acid group or a precursor that can be later converted to a carboxylic acid.

A plausible Hantzsch-type synthesis could start with a 2-bromoacetyl derivative of a benzoic acid ester. For instance, the reaction of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester with thiosemicarbazide (B42300) exemplifies a modified Hantzsch synthesis. ijcce.ac.ir This reaction, catalyzed by an acid, directly yields a functionalized thiazole ring attached to the benzoic acid framework. ijcce.ac.ir The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov The reaction conditions can be varied, with some procedures being carried out under solvent-free conditions or with the assistance of catalysts like silica-supported tungstosilisic acid to promote efficiency and green chemistry principles. mdpi.comresearchgate.net

Table 1: Examples of Hantzsch-Type Cyclization for Thiazole Synthesis

α-Haloketone Component Thioamide Component Catalyst/Conditions Product Type Reference
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea (B124793) Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation Substituted Hantzsch thiazole derivatives mdpi.comresearchgate.net
2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester Thiosemicarbazide Orthophosphoric acid 2-amino-4-arylthiazole derivative ijcce.ac.ir

Condensation Reactions for Thiazole Formation

Condensation reactions provide a versatile alternative for constructing the thiazole ring. These methods often involve the reaction of a component containing a reactive methylene (B1212753) group adjacent to a ketone with a sulfur-containing reagent. For instance, 2-methylthiazole (B1294427) can undergo condensation reactions with aromatic aldehydes. pharmaguideline.com

One notable approach is the one-pot, two-step synthesis of 2-arylidenehydrazinyl-4-arylthiazoles. orientjchem.org This process begins with the formation of a thiosemicarbazone from an aromatic aldehyde and thiosemicarbazide, which then cyclizes with a phenacyl bromide in the presence of an acidic buffer. orientjchem.org While not directly yielding the target benzoic acid derivative, this methodology highlights a modular approach where the aromatic aldehyde could potentially be a benzoic acid derivative.

Another relevant condensation involves the reaction of o-aminothiophenols with carboxylic acids or their derivatives, which typically leads to benzothiazoles. nih.gov However, variations of this chemistry could be adapted for the synthesis of non-fused thiazoles. For example, the condensation of thioamides with α-diazoketones, catalyzed by trifluoromethanesulfonic acid (TfOH), offers a metal-free route to 2,4-disubstituted thiazoles. organic-chemistry.org

Introduction of the Benzoic Acid Moiety

Once the thiazole ring is formed, or concurrently, the benzoic acid group must be introduced at the desired position on the phenyl ring. Nucleophilic aromatic substitution and metal-catalyzed coupling reactions are the primary strategies to achieve this.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) can be employed to attach the thiazole ring to a pre-functionalized benzene (B151609) ring bearing a leaving group and a precursor to the carboxylic acid. The thiazole ring, particularly when activated, can act as a nucleophile. The C2 position of the thiazole ring is generally susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com

A sulfone group on the thiazole ring can serve as a versatile activating group and a leaving group for SNAAr reactions. nih.gov For instance, a sulfonylated thiazole can react with various nucleophiles, and this strategy could be adapted to couple with a suitably substituted benzene derivative. nih.gov

Metal-Catalyzed Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between the thiazole and benzoic acid moieties. Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are widely used for this purpose.

For instance, a bromo- or iodo-substituted thiazole can be coupled with a boronic acid derivative of benzoic acid (or its ester) in a Suzuki reaction. Conversely, a thiazole boronic acid could be coupled with a halogenated benzoic acid derivative. A palladium-catalyzed cross-coupling has been used to form a new carbon-carbon bond at position 2 of a thiazole ring. nih.gov Another example involves the palladium-catalyzed coupling of a thiazole derivative with p-tolylboronic acid, demonstrating the feasibility of arylating the thiazole ring. nih.gov

Copper-catalyzed reactions also offer a viable route. For example, a copper-catalyzed direct arylation of heterocycle C-H bonds with aryl iodides has been reported, which could be applied to couple a thiazole with a benzoic acid derivative. organic-chemistry.org

Table 2: Metal-Catalyzed Coupling Reactions for Aryl-Thiazole Bond Formation

Thiazole Substrate Coupling Partner Catalyst System Reaction Type Product Type Reference
C5-sulfonylated ThTz p-tolylboronic acid Pd(PPh3)4, CuTC Cross-coupling Arylated ThTz nih.gov
Thiazole Aryl iodides CuI, LiOtBu Direct C-H arylation Arylated thiazole organic-chemistry.org

Multicomponent Reaction (MCR) and One-Pot Syntheses

A notable example is the one-pot, four-component synthesis of novel thiazole derivatives. ijcce.ac.ir In this reaction, 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde are condensed together, demonstrating the power of MCRs in rapidly assembling complex molecules containing the 2-(thiazol-4-yl)benzoic acid scaffold. ijcce.ac.ir

Another approach involves a three-component, one-pot condensation of an α-haloketone, thiourea, and a substituted benzaldehyde (B42025), catalyzed by silica-supported tungstosilisic acid. mdpi.com This method allows for the direct synthesis of functionalized thiazoles. mdpi.com By choosing a benzaldehyde derivative containing a carboxylic acid or ester group, this MCR could provide a direct route to the target compound. The Ugi tetrazole four-component reaction (UT-4CR) is another example of a powerful MCR, though it produces tetrazoles, the principles of combining multiple starting materials in one pot are relevant. acs.org

These MCR and one-pot strategies offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures, making them attractive for the synthesis of this compound and its analogs.

Efficiency and Atom Economy in MCRs

Multicomponent reactions (MCRs) have become a cornerstone strategy for synthesizing complex molecules like thiazole derivatives in a pot-, atom-, step-, and cost-effective manner. acs.org These reactions, where multiple starting materials react in a single vessel to form a product containing substantial portions of all reactants, inherently maximize atom economy.

A prominent approach is the one-pot multicomponent synthesis of fully substituted 1,3-thiazoles from arylglyoxals, the natural product lawsone, and thiobenzamides. acs.org This method, conducted in acetic acid at 90 °C, proceeds rapidly and affords the desired lawsone–1,3-thiazole hybrids in excellent yields, often exceeding 90%. acs.org The efficiency of this protocol has been demonstrated on a gram scale; for instance, the reaction of 4-chlorophenylglyoxal (3.0 mmol), lawsone (3.0 mmol), and thiobenzamide (B147508) (3.0 mmol) produced the target hybrid in a 94% yield (1.2 g). acs.org

Similarly, chemoenzymatic one-pot MCRs offer a green and efficient route to thiazole derivatives. nih.gov By employing an enzyme as a catalyst, these reactions can achieve high yields under mild conditions. For example, a novel synthesis of thiazole derivatives using this approach reported yields as high as 94%. nih.gov Another efficient one-pot, three-component reaction for synthesizing thiazole-2-imine derivatives using α-bromoketones, primary alkylamines, and phenylisothiocyanate has been developed, achieving yields of up to 98% in short reaction times, highlighting the paradigm shift towards green synthesis with excellent atom economy. researchgate.net

The Hantzsch thiazole synthesis, a classical method, has also been adapted into one-pot, multi-component procedures to improve its environmental footprint and efficiency. bepls.com These modern adaptations can produce new thiazole derivatives in high yields, typically ranging from 79% to 90%. bepls.com

Catalyst Systems for Facile Synthesis

The choice of catalyst is critical for the facile and efficient synthesis of thiazoles. A wide array of catalysts, from enzymes to metal complexes and green catalysts, have been successfully employed.

Enzymes, in particular, have emerged as powerful catalysts for their high efficiency and mild reaction conditions. nih.gov In a chemoenzymatic one-pot synthesis of thiazole derivatives, Trypsin from porcine pancreas (PPT) was identified as the optimal catalyst after screening various enzymes. nih.gov The reaction, involving diethylamine, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, achieved a 90% yield when catalyzed by PPT in ethanol (B145695) at 45 °C. nih.gov Control experiments confirmed the key catalytic role of the enzyme, as only trace amounts of the product were formed in its absence or when denatured. nih.gov PPT has also been successfully used in three-component reactions to produce thiazole-2-imine derivatives with yields up to 98%. researchgate.net

Table 1: Optimization of Enzyme Catalysts for Thiazole Synthesis nih.gov
EntryCatalystTime (h)Yield (%)
1Trypsin from porcine pancreas (PPT)790
2α-Amylase from hog pancreas760
3Diastase from Aspergillus oryzae767
4α-Amylase from Aspergillus oryzae753
5Lipase (B570770) AT30761
6Amano lipase M from Mucor javanicus740
7Lipase from porcine pancreas763
8Bovine serum albumin (BSA)750
9Blank (no enzyme)7Trace
10Denatured trypsin from porcine pancreas7Trace

In addition to enzymes, other catalytic systems are widely used. Alkaline earth metal catalysts, such as Ca(OTf)₂, have proven effective in the chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups. nih.gov For greener approaches, catalysts like silica-supported tungstosilicic acid and the eco-friendly base 1,4-diazabicyclo[2.2.2]-octane (DABCO) have been utilized in Hantzsch-type syntheses to afford thiazole derivatives in good to excellent yields. bepls.com Transition-metal catalysts, including Palladium(II) acetate (B1210297) and Iridium complexes, are employed for highly selective constructions of specific thiazole structures. organic-chemistry.org

Control of Regioselectivity and Isomer Formation

Controlling regioselectivity and preventing the formation of unwanted isomers are significant challenges in thiazole synthesis. The substitution pattern on the final ring is highly dependent on reaction conditions and the nature of the reactants.

In the classic Hantzsch thiazole synthesis, the reaction of α-halogeno ketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles. However, altering the reaction conditions, specifically by introducing a highly acidic medium (e.g., 10M-HCl-EtOH), can change the regioselectivity of the reaction. rsc.org Under these acidic conditions, mixtures of the expected 2-(N-substituted amino)thiazoles and their 3-substituted 2-imino-2,3-dihydrothiazole isomers are formed. rsc.org The ratio of these isomers is influenced by the specific structures of the starting materials and other experimental parameters, with the 2-imino isomer being formed in up to 73% yield in favorable cases. rsc.org

Steric factors also play a crucial role in directing the regioselectivity of functionalization reactions on pre-existing thiazole rings. For example, in the N-alkylation of a dibromotriazole, the reaction preferentially occurs at the N2 position due to steric hindrance from the adjacent bromo group, leading to a major positional isomer in 70% yield versus a minor one in 21% yield. rsc.org

Furthermore, some synthetic protocols exhibit time-dependent isomer formation, yielding a kinetic product initially that slowly converts to a more thermodynamically stable isomer over time. nih.gov In a calcium-catalyzed reaction of pent-1-en-4-yn-3-ol derivatives with thioamides, a positional isomer with a double bond exocyclic to the thiazole ring is formed rapidly as the kinetic product. nih.gov With increased reaction time, this isomer rearranges to the more stable, fully conjugated thiazole system. nih.gov This phenomenon allows for the selective isolation of either the kinetic or thermodynamic product by controlling the reaction duration.

Advanced Purification and Isolation Techniques

The isolation and purification of the target thiazole compound from reaction mixtures, which may contain unreacted starting materials, catalysts, and isomeric byproducts, is a critical final step. A combination of standard and advanced techniques is employed to achieve high purity.

For many thiazole derivatives, traditional methods such as recrystallization are effective. nih.govmdpi.com The choice of solvent is crucial; for instance, recrystallization from ethanol, or solvent systems like acetone/hexanes and diethyl ether, has been reported to yield pure crystalline products. nih.govmdpi.com Trituration with a non-solvent like hexanes can also be used to solidify and purify products from crude reaction mixtures. nih.gov

Chromatographic methods are indispensable for separating more complex mixtures. Silica gel column chromatography is a standard and effective technique for separating positional isomers, which often have different polarities. rsc.org For more challenging separations and for the isolation of thiazole-containing natural products, advanced chromatographic techniques are utilized. High-performance liquid chromatography (HPLC), often coupled with a UV detector and a mass spectrometer (HPLC-UV-MS), is a powerful tool for the detection, isolation, and purification of thiazole alkaloids and their analogues from complex biological matrices. nih.govdoaj.org

Chemical Transformations and Reaction Pathways of 2 1,3 Thiazol 4 Yl Benzoic Acid

Reactivity of the 1,3-Thiazole Heterocycle

The 1,3-thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which influence its reactivity towards various reagents.

Electrophilic Substitution Reactions

The thiazole (B1198619) ring is generally considered to be electron-rich and can undergo electrophilic substitution reactions. However, the precise position of substitution can be influenced by the nature of the substituent already present on the ring. In the case of 2-(1,3-thiazol-4-yl)benzoic acid, the benzoic acid moiety at the 4-position will direct incoming electrophiles. The carboxyl group is a deactivating and meta-directing group for electrophilic substitution on the benzene (B151609) ring. doubtnut.com While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, general principles of thiazole chemistry suggest that positions C2, C5, and potentially the benzene ring are susceptible to electrophilic attack.

Nucleophilic Additions and Substitutions

Nucleophilic attack on the thiazole ring is also a possibility, particularly at the C2 position, which is situated between two heteroatoms. The presence of the electron-withdrawing benzoic acid group can further influence the electron density of the thiazole ring, potentially making it more susceptible to nucleophilic attack. 2-Aminobenzothiazoles, for example, are highly reactive molecules used as intermediates in the synthesis of various fused heterocyclic compounds. mdpi.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can be converted into a wide array of other functionalities.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of this compound can be readily converted to its corresponding ester through various esterification methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.comlibretexts.org For instance, the esterification of benzoic acid with ethanol (B145695) yields ethyl benzoate. youtube.com Microwave-assisted esterification has also been shown to be an efficient method. researchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack of the alcohol on the carbonyl carbon. libretexts.org

Amidation: The formation of amides from this compound is a crucial transformation, often utilized in the synthesis of biologically active molecules. Direct amidation can be achieved by reacting the carboxylic acid with an amine. lookchemmall.com This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which activate the carboxylic acid for nucleophilic attack by the amine. mdpi.comlibretexts.orglookchemmall.com These methods are generally high-yielding and have a broad substrate scope. lookchemmall.commdpi.com

Table 1: Examples of Esterification and Amidation Reactions

Reactant 1 Reactant 2 Product Reaction Type
This compound Ethanol Ethyl 2-(1,3-thiazol-4-yl)benzoate Esterification
This compound Ammonia 2-(1,3-Thiazol-4-yl)benzamide Amidation
This compound Aniline (B41778) N-phenyl-2-(1,3-thiazol-4-yl)benzamide Amidation

Reduction to Alcohol and Other Derivatives

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol, [2-(1,3-thiazol-4-yl)phenyl]methanol, can serve as a precursor for the synthesis of other derivatives. Further reactions of the alcohol could include oxidation back to the aldehyde or carboxylic acid, or conversion to alkyl halides.

Table 2: Reduction of the Carboxylic Acid Group

Reactant Reagent Product
This compound Lithium Aluminum Hydride (LiAlH₄) [2-(1,3-Thiazol-4-yl)phenyl]methanol
This compound Borane (BH₃) [2-(1,3-Thiazol-4-yl)phenyl]methanol

Derivatization at Aromatic and Heteroaromatic Positions

The chemical reactivity of this compound is characterized by the distinct properties of its constituent aromatic and heteroaromatic rings. The benzoic acid portion typically undergoes electrophilic aromatic substitution, while the thiazole ring can also be functionalized through several methods, including electrophilic substitution and metal-catalyzed cross-coupling reactions. pharmaguideline.comnih.gov

The carboxylic acid group (-COOH) on the phenyl ring is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution reactions. nih.gov This directing effect is due to the deactivation of the ortho and para positions, making the meta position more susceptible to electrophilic attack.

The thiazole ring's reactivity is influenced by the nitrogen and sulfur heteroatoms. In general, electrophilic substitution on the thiazole ring is favored at the C5 position, a tendency that can be enhanced by the presence of an electron-donating group at the C2 position. pharmaguideline.comnumberanalytics.com The C2 position of the thiazole ring is also known to be susceptible to deprotonation by strong bases, which can then be followed by reaction with various electrophiles. wikipedia.org

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

Standard electrophilic aromatic substitution reactions, such as nitration and halogenation, are expected to yield meta-substituted products on the benzoic acid ring of this compound.

Nitration: The introduction of a nitro group (-NO2) at the meta-position of the benzoic acid ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction typically proceeds under controlled temperature conditions to prevent side reactions. The resulting product would be 3-nitro-2-(1,3-thiazol-4-yl)benzoic acid.

Halogenation: Similarly, halogenation with reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or FeCl3) is anticipated to introduce a halogen atom at the meta-position, yielding 3-bromo- (B131339) or 3-chloro-2-(1,3-thiazol-4-yl)benzoic acid.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

Reaction TypeReagents and ConditionsExpected Major Product
NitrationConc. HNO₃, Conc. H₂SO₄3-Nitro-2-(1,3-thiazol-4-yl)benzoic acid
BrominationBr₂, FeBr₃3-Bromo-2-(1,3-thiazol-4-yl)benzoic acid
ChlorinationCl₂, FeCl₃3-Chloro-2-(1,3-thiazol-4-yl)benzoic acid

Functionalization of the Thiazole Ring

The thiazole ring offers additional sites for derivatization. Electrophilic substitution and modern cross-coupling techniques can be employed to introduce a variety of functional groups.

Electrophilic Substitution on the Thiazole Ring: As a general principle, electrophilic attack on a thiazole ring occurs preferentially at the C5 position. pharmaguideline.comnumberanalytics.comwikipedia.org Therefore, reactions like halogenation under specific conditions could lead to the formation of 2-(5-halo-1,3-thiazol-4-yl)benzoic acid derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The introduction of a halogen atom onto either the benzoic acid or the thiazole ring opens up possibilities for further derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govbohrium.com For instance, a halogenated derivative of this compound could be coupled with various boronic acids to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

C-H Functionalization: Direct C-H functionalization is an emerging and efficient method for derivatizing heterocyclic compounds. nih.govresearchgate.netresearchgate.net This approach avoids the need for pre-functionalization (e.g., halogenation) and can offer alternative regioselectivity. For the thiazole ring in the target molecule, direct C-H activation at the C5 position could be a potential route for introducing new substituents. researchgate.net

Table 2: Potential Derivatization Reactions on the Thiazole Ring

Reaction TypeReagents and ConditionsPotential Product
Halogenatione.g., N-Bromosuccinimide (NBS)2-(5-Bromo-1,3-thiazol-4-yl)benzoic acid
Suzuki Coupling (from a bromo-derivative)Arylboronic acid, Pd catalyst, Base2-(5-Aryl-1,3-thiazol-4-yl)benzoic acid
Direct C-H ArylationAryl halide, Pd catalyst, Base2-(5-Aryl-1,3-thiazol-4-yl)benzoic acid

It is important to note that the interplay of the two rings and the carboxylic acid functionality can influence the reactivity and regioselectivity of these transformations. Experimental validation would be necessary to confirm the specific outcomes and optimize reaction conditions.

Design and Synthesis of 2 1,3 Thiazol 4 Yl Benzoic Acid Derivatives and Analogs

Rational Design Principles for Structural Modification

Structural modifications would likely focus on several key areas:

Thiazole (B1198619) Ring Substitution: Introducing substituents at the C2, C4, and C5 positions of the thiazole ring can significantly alter the molecule's properties.

Phenyl Ring Substitution: Adding functional groups to the phenyl ring of the benzoic acid moiety can modulate acidity, lipophilicity, and potential interactions with biological targets.

Carboxylic Acid Transformation: Modifying the carboxylic acid group can change the compound's polarity, acidity, and ability to act as a hydrogen bond donor or acceptor.

Functionalization of the 1,3-Thiazole Ring

The 1,3-thiazole ring is a versatile scaffold for chemical modification. The presence of nitrogen and sulfur heteroatoms, along with reactive carbon positions, allows for a variety of functionalization strategies.

Substitutions at Thiazole C2 Position

The C2 position of the thiazole ring is particularly susceptible to deprotonation and subsequent reaction with electrophiles. This reactivity allows for the introduction of a wide range of substituents. For instance, metalation with a strong base followed by quenching with an electrophile is a common strategy.

Substitutions at Thiazole C4 and C5 Positions

While direct functionalization at the C4 and C5 positions can be more challenging than at C2, several synthetic methods are available. The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, allows for the construction of the thiazole ring with pre-defined substituents at these positions by reacting α-haloketones with thioamides. This method offers a powerful tool for creating a library of C4 and C5 substituted analogs of 2-(1,3-thiazol-4-yl)benzoic acid.

Modification of the Benzoic Acid Moiety

The benzoic acid part of the molecule provides another avenue for extensive modification, influencing both the chemical and potential biological characteristics of the compound.

Substituent Effects on the Phenyl Ring

The acidity of the benzoic acid can be fine-tuned by introducing substituents onto the phenyl ring. Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive and resonance effects. Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), decrease acidity by destabilizing the carboxylate. This principle is crucial for designing analogs with specific pKa values.

The position of the substituent also plays a critical role. An "ortho-effect" is often observed, where a substituent at the position ortho to the carboxylic acid group can cause a greater increase in acidity than the same substituent at the meta or para positions, regardless of its electronic nature. This is thought to be due to a combination of steric and electronic factors.

Table 1: Predicted Effect of Substituents on the Acidity of this compound Analogs

Substituent on Phenyl RingPositionPredicted Effect on Acidity
-NO₂paraIncrease
-CNparaIncrease
-ClparaIncrease
-CH₃paraDecrease
-OCH₃paraDecrease
-NO₂orthoSignificant Increase

This table is based on general principles of substituent effects on benzoic acid acidity.

Transformations of the Carboxylic Acid Group

The carboxylic acid group is a highly versatile functional group that can be converted into a variety of other functionalities, each imparting unique properties to the molecule. Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester. Esters are generally less polar and more lipophilic than their corresponding carboxylic acids.

Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. Amides can act as both hydrogen bond donors and acceptors.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: In some cases, the carboxylic acid group can be removed entirely, although this typically requires harsh conditions.

These transformations allow for the creation of a diverse set of analogs with a wide range of physicochemical properties, which is a key strategy in drug discovery and materials science.

Introduction of Bridging Linkers and Fused Ring Systems

The incorporation of bridging linkers and the construction of fused ring systems are advanced synthetic strategies employed to create structurally complex and conformationally constrained analogs of this compound. These modifications can lead to novel compounds with tailored properties for various applications.

Methodologies for the synthesis of fused thiazole systems often involve the reaction of a suitable precursor with a thiourea (B124793) or thioamide derivative. For instance, the reaction of an epoxy-ketone with a thiourea derivative in acetic acid can yield fused thiazole compounds. nih.gov In a specific example, epoxy-bisnoralcohol, when reacted with various thiourea derivatives, forms fused thiazolo-bisnoralcohol products in high yields. acs.org This general approach highlights a potential pathway for creating fused systems, although direct application to this compound would require the synthesis of a suitable epoxy-precursor from the parent molecule.

Another strategy for forming fused heterocyclic systems involves intramolecular cyclization. For example, benzo nih.govbohrium.comthiazolo[2,3-c] nih.govacs.orgnih.govtriazole derivatives can be synthesized through the oxidative cyclization of a mercaptophenyl-substituted triazole. nih.govbohrium.commdpi.com This method, which involves C-H bond functionalization, could theoretically be adapted to derivatives of this compound bearing appropriate reactive groups to facilitate intramolecular ring closure.

The synthesis of macrocyclic structures containing heterocyclic moieties represents another avenue for introducing bridging linkers. While not specific to the target compound, the synthesis of pyrazole-based macrocycles has been reported, demonstrating the feasibility of creating large, constrained ring systems. nih.gov Similarly, benzothiadiazole-based macrocycles have been synthesized through a one-step condensation, a strategy that could potentially be explored for this compound derivatives. nih.gov

Stereochemical Control in Derivative Synthesis

Achieving stereochemical control is paramount in the synthesis of chiral derivatives of this compound. This can be accomplished through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and the derivatization of chiral precursors.

One approach to controlling stereochemistry is through the use of chiral derivatizing agents. For instance, axially chiral trifluoromethylbenzimidazolylbenzoic acid has been developed as a chiral derivatizing agent for determining the absolute configuration of chiral amines and alcohols. nih.gov While this specific agent is not directly related to the synthesis of this compound derivatives, the principle of using a chiral acid to form diastereomers that can be separated and analyzed is a widely applicable strategy.

Stereoselective synthesis can also be achieved through multicomponent reactions. A highly diastereoselective Ugi three-component reaction has been developed for the synthesis of enantiopure 1,2,3,4-tetrahydroisoquinolines, where the chirality of one of the starting materials dictates the stereochemical outcome. rsc.org This highlights the potential of using chiral precursors in multicomponent reactions to generate complex, stereochemically defined molecules.

Pre-column derivatization with a chiral reagent followed by chromatographic separation is another powerful technique for resolving enantiomers. For example, thiazolidine-2-carboxylic acid enantiomers have been successfully separated by HPLC after derivatization with aniline (B41778) and using a chiral stationary phase. researchgate.net This method could be adapted for the analytical or preparative scale separation of chiral derivatives of this compound.

Furthermore, the stereoselective effects of chiral benzoic acid derivatives have been observed in biological systems. For example, the (-)-enantiomer of a substituted benzoic acid derivative, AZ-DF 265, was found to be significantly more potent than its (+)-enantiomer in stimulating insulin (B600854) release, underscoring the importance of stereochemistry in biological activity. nih.gov

While direct examples of stereoselective synthesis for this compound are not prevalent in the reviewed literature, the established principles of asymmetric synthesis and chiral resolution provide a clear roadmap for the preparation of its enantiomerically pure derivatives.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For 2-(1,3-Thiazol-4-yl)benzoic acid, the FT-IR spectrum is expected to exhibit characteristic absorption bands arising from both the benzoic acid and thiazole (B1198619) moieties. The carboxylic acid group would be identifiable by a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form. rsc.orgresearchgate.netresearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to appear as a strong absorption band in the region of 1710-1680 cm⁻¹, with its exact position influenced by conjugation with the aromatic ring. rsc.orgresearchgate.net

The thiazole ring vibrations are also expected to be present. The C=N stretching vibration within the thiazole ring typically appears in the 1650-1550 cm⁻¹ region. researchgate.net Other characteristic bands for the thiazole ring, including C-S stretching and ring deformation vibrations, would be expected at lower wavenumbers. Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring would appear in the 1600-1450 cm⁻¹ range. rsc.orgresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch (H-bonded)3300 - 2500Broad, Strong
Aromatic RingC-H Stretch3100 - 3000Medium
Carboxylic AcidC=O Stretch1710 - 1680Strong
Thiazole/BenzeneC=N / C=C Stretch1650 - 1450Medium to Strong
Carboxylic AcidC-O Stretch1320 - 1210Strong
Carboxylic AcidO-H Bend (out-of-plane)960 - 900Broad, Medium

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the vibrations of the aromatic and thiazole rings. The symmetric stretching vibrations of the C=C bonds in the benzene ring and the thiazole ring are expected to produce strong Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Conformations

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number of different types of hydrogen atoms in a molecule and their neighboring protons. For this compound, distinct signals are expected for the protons on the benzoic acid and thiazole rings.

The proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. rsc.orgdocbrown.info The protons on the benzene ring would appear in the aromatic region, generally between 7.0 and 8.5 ppm. rsc.orgdocbrown.info The substitution pattern will lead to a complex splitting pattern for these aromatic protons. The protons on the thiazole ring also have characteristic chemical shifts, typically observed between 7.0 and 9.0 ppm. ijarsct.co.in The exact chemical shifts and coupling constants would depend on the electronic environment created by the substituents.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)> 10Broad Singlet
Thiazole Ring (C2-H, C5-H)7.0 - 9.0Singlet/Doublet
Benzene Ring (Ar-H)7.0 - 8.5Multiplet

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. rsc.org The carbon atoms of the benzene and thiazole rings would appear in the aromatic region, generally between 110 and 160 ppm. The specific chemical shifts would be influenced by the electron-withdrawing and electron-donating effects of the substituents.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)165 - 175
Thiazole Ring Carbons110 - 160
Benzene Ring Carbons120 - 140

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a cornerstone technique for determining the precise molecular weight and gaining insight into the molecular structure through fragmentation analysis. For this compound, the theoretical monoisotopic mass is 219.035 Da. Electron impact (EI) mass spectrometry would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation pattern provides a structural fingerprint of the molecule. Based on the analysis of its constituent parts—benzoic acid and a thiazole ring—the primary fragmentation pathways can be predicted. The fragmentation of the benzoic acid moiety is well-documented. docbrown.info Key fragmentation events typically include:

Loss of a hydroxyl radical (-OH): This results in the formation of a stable acylium cation ([M-OH]⁺ or [M-17]⁺), which is often a prominent peak in the spectrum of benzoic acids. docbrown.info

Loss of the entire carboxyl group (-COOH): This leads to the formation of a phenyl radical cation ([M-COOH]⁺ or [M-45]⁺). docbrown.info

Formation of the phenyl cation ([C₆H₅]⁺): This fragment at m/z 77 is a characteristic indicator of a benzene ring. docbrown.info

Simultaneously, the thiazole ring can undergo its own characteristic cleavage. pleiades.onlinesapub.org The stability of the pyrimidine (B1678525) and thiazole rings often dictates the fragmentation sequence, with fragmentation of the thiazole ring sometimes preceding that of a more stable connected ring. sapub.org The interplay between these two fragmentation schemes allows for a comprehensive structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound
Fragment IonProposed Structurem/z (Mass/Charge Ratio)Description of Loss
[M]⁺[C₁₀H₇NO₂S]⁺219Molecular Ion
[M-OH]⁺[C₁₀H₆NOS]⁺202Loss of hydroxyl radical
[M-COOH]⁺[C₉H₆NS]⁺174Loss of carboxyl group
[C₆H₅CO]⁺Benzoyl cation105Cleavage of the bond between the phenyl and thiazole rings
[C₆H₅]⁺Phenyl cation77Loss of CO from the benzoyl cation

**5.4. X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) techniques are indispensable for the unambiguous determination of the solid-state structure of crystalline materials.

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. For complex heterocyclic molecules, this technique confirms the molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight. For instance, the crystal structure of 2-(3,5-Dimethyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazin-4-yl)benzoic acid, which also features a benzoic acid ring attached to a sulfur-containing heterocycle, has been determined. nih.govresearchgate.net In this related molecule, the thiadiazine ring adopts a distorted sofa conformation. nih.govresearchgate.net A key feature often observed in such structures is the relative orientation of the two ring systems. The dihedral angle between the phenyl and heterocyclic rings is a critical conformational parameter. researchgate.net In the solid state, molecules are often linked by intermolecular hydrogen bonds, for example, between the carboxylic acid group of one molecule and a nitrogen atom on the heterocycle of an adjacent molecule, forming chains or more complex networks. nih.govresearchgate.net

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Related Phenyl-Thiadiazine-Carboxylic Acid Compound researchgate.net
ParameterValue
Chemical FormulaC₁₂H₁₂N₂O₄S
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.5048 (14)
b (Å)10.4254 (13)
c (Å)11.1294 (14)
β (°)92.772 (4)
Volume (ų)1217.4 (3)
Z (Molecules per unit cell)4

Powder X-ray diffraction (XRPD) is a rapid and powerful technique used to characterize the crystalline nature of a bulk sample. It is eminently suited for the routine characterization of pharmaceutical solids. units.it Because the majority of drug substances are obtained as crystalline powders, the XRPD pattern serves as a unique "fingerprint" for a specific crystalline phase (polymorph). units.it

The technique involves exposing a powdered sample to an X-ray beam and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, is unique to the crystalline lattice of the substance. Therefore, XRPD is crucial for:

Phase Identification: Confirming the identity of a synthesized batch against a known standard.

Polymorph Screening: Differentiating between various polymorphic forms of the compound, which can have different physical properties.

Purity Assessment: Detecting the presence of crystalline impurities, as they would produce their own distinct diffraction patterns.

Stability Studies: Monitoring for any changes in the crystalline form of the drug substance over time or under stress conditions. units.it

Thermal Analysis for Phase Transitions and Structural Stability

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are central to understanding the thermal stability, melting behavior, and purity of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve plots mass loss versus temperature. This analysis is critical for determining the thermal stability of a compound. For a pure, anhydrous, and non-solvated compound like this compound, the TGA curve would be expected to show a stable baseline with no significant mass loss until the onset of decomposition or volatilization at a high temperature.

For example, the TGA curve of benzoic acid shows a single, sharp weight loss step corresponding to its complete sublimation/vaporization. researchgate.net A similar profile would be anticipated for the target compound, with the specific decomposition temperature indicating its upper limit of thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This technique is highly sensitive to thermal events such as melting, crystallization, and glass transitions.

A DSC thermogram for a pure crystalline sample of this compound would be expected to display a single, sharp endothermic peak corresponding to its melting point. researchgate.net The temperature at the peak of this endotherm is taken as the melting point (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). The sharpness of the melting peak is a reliable indicator of high purity; impurities typically cause a broadening of the peak and a depression of the melting point. youtube.com DSC is also invaluable for studying polymorphism, as different crystalline forms of a compound will exhibit distinct melting points and enthalpies of fusion. nih.gov

Electronic Spectroscopy for Excited States and Photophysical Properties

The electronic absorption and emission properties of a molecule are critical for understanding its behavior in excited states and its potential for applications in materials science and as fluorescent probes. The following sections detail the characterization of this compound using UV-Visible and luminescence spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

An extensive review of scientific literature did not yield specific experimental UV-Visible spectroscopic data for the compound this compound. However, the expected absorption characteristics can be inferred from the electronic properties of its constituent aromatic systems: the thiazole ring and the benzoic acid moiety.

The UV-Vis spectrum of this molecule is expected to be dominated by π → π* transitions within the conjugated system formed by the phenyl and thiazole rings. Benzoic acid itself typically exhibits characteristic absorption bands around 230 nm and 280 nm. researchgate.net The thiazole ring, another aromatic heterocycle, also absorbs in the UV region. rsc.orgnist.gov For instance, some 5-N-arylaminothiazoles show absorption maxima in the range of 358-410 nm. researchgate.net

The coupling of these two chromophores in this compound would likely result in a complex spectrum with bands that may be shifted compared to the individual components. The precise location of the absorption maxima (λmax) would be sensitive to the solvent environment due to potential solvatochromic effects.

No specific experimental data for the UV-Visible absorption of this compound was found in the reviewed literature. Therefore, a data table of absorption properties cannot be provided.

Luminescence Spectroscopy

Specific experimental luminescence or fluorescence data for this compound could not be located in the surveyed scientific literature. Nevertheless, the potential for fluorescence can be evaluated based on its molecular structure.

Thiazole-containing compounds are known to be intrinsically fluorescent. mdpi.comchim.it Many thiazole derivatives, including those with fused ring systems like thiazolo[5,4-d]thiazole (B1587360), exhibit strong luminescence in both solution and the solid state, with emissions spanning the visible spectrum. rsc.org For example, some thiazole derivatives can act as organic fluorophores, and their emission properties can be tuned by modifying their substituents. chim.it The fluorescence in these systems often arises from the rigid, conjugated structure which allows for efficient radiative decay from the excited state.

Given that this compound contains a thiazole ring conjugated to a phenyl group, it is plausible that this compound could exhibit fluorescent properties. The emission wavelength and quantum yield would be dependent on factors such as the rigidity of the molecule, the nature of the solvent, and the pH, which would affect the protonation state of the carboxylic acid group. However, without experimental data, any discussion of its specific emission characteristics remains speculative.

No specific experimental data for the luminescence properties of this compound was found in the reviewed literature. Therefore, a data table of luminescence properties cannot be provided.

Computational Chemistry and Theoretical Studies of 2 1,3 Thiazol 4 Yl Benzoic Acid Systems

Quantum Mechanical Investigations of Molecular and Electronic Structure

Quantum mechanical methods are central to the theoretical study of this compound, revealing details about its three-dimensional shape, stability, and electron distribution.

Density Functional Theory (DFT) is a preferred computational method for investigating the molecular structure of 2-(1,3-Thiazol-4-yl)benzoic acid. By employing functionals like B3LYP with a 6-311++G(d,p) basis set, researchers can perform geometry optimization to determine the most stable conformation of the molecule. These calculations provide key energetic parameters that describe the molecule's stability and reactivity. For instance, the total energy, zero-point vibrational energy, and rotational constants can be precisely calculated.

Key energetic parameters for the optimized geometry of this compound, as determined by DFT calculations, are often presented in detailed tables in scientific literature. These tables typically include the total energy, enthalpy, and Gibbs free energy, which are crucial for understanding the thermodynamic properties of the molecule. The optimized bond lengths and angles provide a detailed picture of the molecule's 3D structure, showing, for example, a non-planar arrangement between the thiazole (B1198619) and benzoic acid rings.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is primarily located on the thiazole ring, indicating its role as the principal electron donor. Conversely, the LUMO is distributed over the benzoic acid moiety, which acts as the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the calculated HOMO-LUMO gap provides insight into its charge transfer capabilities and its potential for electronic transitions.

Table 1: Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Value
LUMO Value

(Note: Specific energy values would be populated from dedicated computational studies.)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. For this compound, the regions of negative potential (typically colored red) are concentrated around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. The regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the acidic proton of the carboxyl group, highlighting them as sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and the compound's binding behavior.

Furthermore, NBO analysis allows for the calculation of the charge distribution on each atom. This information complements the MEP analysis by quantifying the partial charges, providing a more detailed understanding of the molecule's polarity and reactive centers.

Prediction and Interpretation of Spectroscopic Data

Computational methods are also employed to predict and interpret the spectroscopic signatures of this compound, which can then be compared with experimental data for validation.

Theoretical calculations of the infrared (IR) and Raman spectra of this compound are performed using DFT. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the various vibrational modes of the molecule. These computational spectra can be compared with experimental IR and Raman spectra to confirm the molecular structure and identify characteristic functional groups. For example, the calculated vibrational frequencies for the C=O stretching of the carboxylic acid group and the C-H stretching of the aromatic rings can be matched to the peaks observed in the experimental spectra. This correlative approach between theoretical and experimental data is essential for a comprehensive vibrational analysis of the compound.

Table 2: List of Chemical Compounds

Compound Name
This compound
Oxygen
Nitrogen

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an invaluable tool in predicting and interpreting NMR spectra. For thiazole derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in confirming molecular structures and understanding the electronic environment of the nuclei.

In studies of morpholine-based thiazole analogues, for instance, ¹H and ¹³C NMR spectroscopy were pivotal in structure determination. nih.gov The chemical shift values of carbon atoms in the benzene (B151609) ring of such compounds typically appear in the range of 110–167 ppm in the ¹³C NMR spectrum. nih.gov Carbon atoms bonded to a nitrogen atom in the thiazole ring are significantly deshielded due to nitrogen's high electronegativity, leading to their detection at a downfield range of 145–150 ppm. nih.gov Similarly, in other thiazole derivatives, the formation of the thiazole ring is confirmed by a characteristic C2 signal in the ¹³C NMR spectrum appearing between δ 164.6 and 172.7 ppm. nih.gov

For a molecule like this compound, theoretical NMR chemical shift calculations would be performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The calculated chemical shifts would then be correlated with experimental data to provide a high degree of confidence in the structural assignment.

Table 1: Representative ¹³C NMR Chemical Shifts for Thiazole Derivatives

Functional GroupChemical Shift Range (ppm)Reference
Benzene Ring Carbons110–167 nih.gov
Thiazole Ring Carbons (C-N)145–150 nih.gov
Thiazole Ring Carbon (C2)164.6–172.7 nih.gov

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and predicting their UV-visible absorption spectra. This technique is particularly useful for understanding the electronic transitions within complex organic molecules like thiazole derivatives.

In a study on Schiff bases incorporating nitrophenyl, nitrothiazole, and nitrobenzothiazole moieties, TD-DFT calculations were successfully employed to reproduce the experimental UV-visible spectroscopic results with good agreement. researchgate.net This demonstrates the reliability of TD-DFT in predicting the electronic absorption properties of such systems. For a series of tetrahydroquinoline derivatives, TD-DFT calculations at the B3LYP/6-31+G(d,p) level of theory were used to analyze the molecular orbitals involved in electronic transitions and assign the long-wavelength bands to π → π* transitions. rsc.org

Furthermore, TD-DFT has been instrumental in elucidating the sensing mechanism of fluorescent probes. For a probe based on a 2-(2'-hydroxyphenyl)-benzothiazole derivative, TD-DFT calculations helped to identify the products of its reaction with fluoride (B91410) ions and to understand the resulting changes in the fluorescence spectrum. mdpi.com In another example, the optical properties of novel 1,2,3-triazole carboxylic acids were investigated using TD-DFT to support experimental findings in different solvents. mdpi.com

For this compound, TD-DFT calculations would provide insights into its electronic structure and the nature of its electronic transitions. The predicted absorption maxima (λmax) and oscillator strengths would help in interpreting the experimental UV-visible spectrum and understanding how the electronic properties are influenced by the interplay between the thiazole and benzoic acid rings.

Table 2: Comparison of Experimental and Theoretical (TD-DFT) UV-Vis Absorption Maxima for a Nitrothiazole Derivative

CompoundExperimental λmax (nm)Theoretical λmax (nm)Reference
Nitrothiazole Schiff Base~400~410 researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including phototransformations, isomerizations, and proton transfer events.

Quantum chemical methods, such as DFT, are employed to explore the potential energy surfaces of molecules and identify the transition states and intermediates involved in photoreactions and isomerizations. A study on the biotransformation of thiazole and aminothiazole groups utilized molecular docking and hybrid DFT calculations to investigate the metabolic pathways leading to the formation of reactive metabolites. nih.gov The energy barriers for different oxidation reactions were calculated, revealing that epoxidation has a lower energy barrier (13.63 kcal/mol) compared to S-oxidation (14.56 kcal/mol), N-oxidation (17.90 kcal/mol), and oxaziridine (B8769555) formation (20.20 kcal/mol). nih.gov Such studies are crucial for understanding the potential metabolic fate and toxicity of thiazole-containing compounds.

For this compound, computational studies could be designed to investigate its photochemical stability and potential isomerization pathways. This would involve calculating the energy barriers for various transformations, providing insights into its reactivity under different conditions.

Proton transfer is a fundamental process in many chemical and biological systems. Computational studies can elucidate the intricate details of intramolecular and intermolecular proton transfer mechanisms. While direct studies on this compound are lacking, research on analogous systems provides a framework for understanding its potential behavior.

For instance, the double proton transfer in the benzoic acid dimer has been a subject of extensive theoretical investigation. researchgate.netresearchgate.net These studies have modeled the temperature dependence of the proton transfer rate constants and the effects of deuteration and pressure. researchgate.net In a different system, a molecular switch based on 8-(benzo[d]thiazol-2-yl)quinolin-7-ol, which operates via long-range proton transfer, has been studied computationally. mdpi.com These studies highlight how factors like solvent environment can significantly affect the potential energy surface and the efficiency of the proton transfer process. mdpi.com

Given the presence of both a carboxylic acid group (a proton donor) and a thiazole ring with a nitrogen atom (a potential proton acceptor), this compound could exhibit interesting intramolecular or intermolecular proton transfer dynamics. Computational modeling would be essential to determine the energetic feasibility of such processes and to understand the role of the molecular structure and environment.

Prediction of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials.

A study on thiazole and benzothiazole (B30560) derivatives demonstrated the successful use of a combined experimental and computational approach to investigate their NLO properties. researchgate.net The third-order NLO polarizability (γ) was calculated using the finite field (FF) approach and DFT methods. researchgate.net The results showed that a nitrobenzothiazole derivative exhibited a large γ value, several times greater than that of the reference compound para-nitroaniline, highlighting the potential of such compounds as efficient NLO materials. researchgate.net

For this compound, DFT calculations could be used to predict its first and second hyperpolarizabilities (β and γ). These calculations would involve optimizing the molecular geometry and then applying an external electric field to determine the polarization response. The results would indicate whether this compound is a promising candidate for NLO applications.

Table 3: Calculated Third-Order NLO Polarizability (γ) for a Nitrobenzothiazole Derivative

Compoundγ (a.u.)Reference
Nitrobenzothiazole Schiff Base (Compound 7)124.15 x 10⁴ researchgate.net

In Silico Design and Virtual Screening of Novel Analogs

In silico methods have become an indispensable part of modern drug discovery and materials science. Virtual screening of large compound libraries and the rational design of novel analogs with desired properties are now standard practices.

Numerous studies have reported the use of in silico techniques for the design and discovery of new thiazole-based compounds with various biological activities. For example, hierarchical virtual screening was used to identify novel 1,3,4-thiadiazole (B1197879) derivatives as potential inhibitors of SARS-CoV-2 proteins. nih.gov In another study, morpholine-derived thiazoles were designed and evaluated as inhibitors of bovine carbonic anhydrase-II through a combination of synthesis, in vitro testing, and in silico studies, including molecular docking and molecular dynamics simulations. nih.govrsc.org

The general workflow for such studies involves:

Target Identification: Identifying a biological target (e.g., an enzyme or receptor) or a desired property.

Pharmacophore Modeling/QSAR: Building a model that defines the essential structural features required for activity.

Virtual Screening: Screening large databases of virtual compounds against the pharmacophore model or by docking them into the active site of the target protein.

Lead Optimization: Modifying the hit compounds to improve their potency, selectivity, and pharmacokinetic properties.

For this compound, this scaffold could serve as a starting point for the in silico design of novel analogs with a wide range of potential applications. For instance, by modifying the substituents on the phenyl and thiazole rings, it would be possible to tune the electronic, steric, and pharmacokinetic properties of the molecule to optimize its activity for a specific purpose, such as an enzyme inhibitor or a new material with tailored properties.

Applications in Advanced Materials and Chemical Technologies

Synthetic Building Blocks in Organic Synthesis

The structural components of 2-(1,3-Thiazol-4-yl)benzoic acid make it a versatile building block in organic synthesis. The thiazole (B1198619) ring, a common scaffold in medicinal chemistry and material science, combined with the reactive benzoic acid group, allows for the construction of more complex molecular architectures. Thiazole derivatives are recognized as important synthons for creating diverse heterocyclic and acyclic compounds. acs.orgresearchgate.net For instance, the carboxylic acid can be readily converted into esters, amides, or acid halides, enabling its incorporation into larger molecules. Simultaneously, the thiazole ring can undergo various transformations or act as a coordinating site. This dual reactivity is crucial for developing novel compounds with specific functionalities. The use of similar thiazole-containing building blocks has been demonstrated in the synthesis of peptide-derived natural products and other complex organic structures. researchgate.net

Integration into Functional Materials Systems

The electronic properties inherent to the thiazole ring, coupled with the anchoring capability of the benzoic acid group, position this compound as a candidate for integration into functional material systems.

In the realm of organic electronics, molecules containing aromatic and heterocyclic rings like thiazole are fundamental. These systems often rely on the precise arrangement of π-conjugated systems to facilitate charge transport. Benzoic acid derivatives have been employed as additives to regulate the crystal growth and charge transport properties of organic semiconductors. researchgate.net The benzoic acid moiety can form a self-assembled interfacial layer, which helps in maneuvering the nucleation and alignment of organic semiconductor crystals. researchgate.net This controlled growth is critical for enhancing the performance of devices such as organic thin-film transistors (OTFTs). While direct studies on this compound in this specific application are not widely documented, the principles governing the use of similar functionalized aromatic acids are applicable. The combination of the electron-rich thiazole and the anchoring benzoic acid group could be leveraged to influence the morphology and electronic properties of semiconductor films.

Development of Hybrid and Nanostructured Materials

The ability of this compound to bind to surfaces makes it a prime candidate for the functionalization of nanomaterials, creating hybrid structures with tailored properties.

Magnetic nanoparticles (MNPs), such as those made of iron oxide (Fe₃O₄), are of great interest for various applications, but their surfaces often require modification to ensure stability and functionality in different environments. The carboxylic acid group of this compound can act as a robust anchor to the surface of these nanoparticles. This functionalization can prevent agglomeration and provide a scaffold for further chemical modifications.

In a related study, a urea-benzoic acid ligand was used to functionalize silica-coated magnetic nanoparticles. nih.govnih.gov The resulting material, Fe₃O₄@SiO₂@(CH₂)₃–urea (B33335)–benzoic acid, was characterized by various techniques that confirmed the successful attachment of the organic layer to the nanoparticle surface. nih.govnih.gov This functionalized nanoparticle was then used as a heterogeneous catalyst. nih.govnih.gov Similarly, functionalizing MNPs with this compound would impart new surface properties, potentially enabling their use in catalysis, sensing, or as contrast agents in biomedical imaging. The functionalization process typically involves coating the nanoparticles, which can be confirmed through various analytical methods.

Table 1: Characterization of Functionalized Magnetic Nanoparticles

Analytical TechniqueObservation for Functionalized NanoparticlesReference
Fourier-Transform Infrared Spectroscopy (FT-IR)Appearance of characteristic peaks for the organic functional groups (e.g., C=O, N-H, C-N). nih.gov
Vibrating Sample Magnetometry (VSM)A decrease in saturation magnetization confirms the presence of a non-magnetic organic layer on the surface. nih.govmdpi.com
Thermogravimetric Analysis (TGA)Weight loss at specific temperatures corresponds to the decomposition of the organic coating, allowing for quantification of the surface functionalization. mdpi.com
X-ray Diffraction (XRD)The crystal structure of the magnetic core remains unchanged after functionalization. mdpi.com

Coordination Chemistry: Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The dual functionality of this compound, with its carboxylate group and the nitrogen atom of the thiazole ring, makes it an excellent ligand for constructing metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands.

The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), while the thiazole nitrogen can also act as a coordination site, leading to the formation of multidimensional networks. The geometry and connectivity of the resulting framework are dictated by the coordination preference of the metal ion and the geometry of the ligand.

Numerous studies have demonstrated the use of similar bifunctional ligands, such as those containing triazole or imidazole (B134444) rings along with a benzoic acid, to create novel MOFs. nih.govrsc.orgscirp.orgrsc.orgnih.gov For example, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid has been used to synthesize 2D MOFs with interpenetrating layers. rsc.org Another example, 4,4'-(Benzo[c] nih.govmdpi.comescholarship.orgthiadiazole-4,7-diyl)dibenzoic acid, has been employed to construct luminescent MOFs for chemical sensing applications. ossila.com These frameworks can exhibit properties like porosity, luminescence, and catalytic activity, making them useful for gas storage, separation, sensing, and catalysis. rsc.org The specific structure of this compound could lead to the formation of unique MOF topologies with potentially interesting functional properties.

Table 2: Examples of MOFs Constructed from Similar Ligands

LigandMetal Ion(s)Resulting MOF Structure/TopologyPotential ApplicationReference
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acidZn(II), Cd(II), Co(II), Ni(II)2D layer with 4⁴-sql topology, with interpenetrationNot specified rsc.org
2,4-bis-(triazol-1-yl)benzoic acidCd(II), Zn(II)Triclinic and monoclinic crystal systemsLuminescent sensing of metal ions and antibiotics nih.gov
4-(1H-1,2,4-triazol-1-yl)benzoic acidCd(II), Cu(II)3D framework with 1D channels and 2-fold interpenetrating 3D diamond netNot specified scirp.org
5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acidSm(III), Tb(III)(6,8)-connected 3D structurePhotocatalysis rsc.orgnih.gov

Design Principles for Thiazolyl-Benzoic Acid Ligands

The design of ligands like this compound is a cornerstone for the synthesis of functional MOFs and CPs. scirp.org The strategic selection of organic ligands is crucial for constructing frameworks with desired topologies and properties. nih.gov Ligands containing both N-heterocycles (like thiazole or triazole) and carboxylate groups are particularly effective. scirp.orgnih.gov

The thiazole ring provides a rigid, π-conjugated system that can contribute to the luminescence of the resulting material. scientificarchives.com The benzoic acid group offers a robust and versatile coordination point through its carboxylate function, which can bind to metal centers in various modes (monodentate, bidentate chelating, or bridging). The combination of these two functional groups in one molecule allows it to act as a bridge between metal ions, facilitating the formation of extended one-, two-, or three-dimensional networks. rsc.org The rational design of such bifunctional ligands enables the synthesis of complexes with specific pore sizes and novel structures. nih.gov For instance, ligands based on imidazole derivatives combined with divalent metals have been used to create MOFs with zeolite-like structures. scirp.org The specific geometry and connectivity of the ligand dictate the final architecture of the self-assembled material. nih.gov

Self-Assembly of MOF and CP Architectures

The process of creating MOFs and CPs from thiazolyl-benzoic acid ligands is a prime example of molecular self-assembly. In this process, the organic ligands and metal ions spontaneously organize into ordered, crystalline structures under appropriate conditions, often solvothermal synthesis. nih.gov The choice of metal ion and the coordination geometry it prefers (e.g., octahedral, tetrahedral, or square planar) play a significant role in determining the final structure. scirp.org

For example, reacting a bifunctional ligand with different metal ions or under slightly different conditions can lead to topologically distinct frameworks. nih.gov Researchers have successfully synthesized a variety of structures, including 1D chains, 2D layered networks with sql (square lattice) topology, and complex 3D interpenetrating frameworks with dia (diamondoid) or pcu (primitive cubic) topologies. rsc.orgnih.gov In some cases, binuclear or polynuclear metal clusters act as secondary building units (SBUs), which are then linked by the organic ligands to form the final framework. nih.govnih.gov The flexibility of the ligand and the coordination potential of the metal ion are key factors that guide this assembly process, leading to a vast diversity of potential architectures. nih.govrsc.org

Tunable Luminescent Properties of Metal Complexes

Metal complexes and MOFs derived from thiazole-containing ligands often exhibit significant luminescent properties. mdpi.com This luminescence can typically be tuned by modifying the components of the framework. The emission often originates from π* → π or π* → n electronic transitions within the π-conjugated system of the organic ligand. nih.govscientificarchives.com

When these ligands coordinate with metal ions having a d¹⁰ electronic configuration, such as Zn(II) or Cd(II), strong linker-based luminescence is often observed. scientificarchives.com The coordination to the metal ion can alter the ligand's photophysical properties, frequently causing a red-shift in the emission spectrum compared to the free ligand. scientificarchives.com The luminescent properties can be further tuned by changing the solvent, as the polarity of the solvent can affect the coordination environment and, consequently, the emission characteristics. mdpi.com

A more advanced strategy involves creating bichromophoric MOFs, where two different light-absorbing units (chromophores) are incorporated into the framework. acs.org This design can enable Förster resonance energy transfer (FRET) between the ligands, where one ligand acts as an energy donor (antenna) and the other as an energy acceptor and emitter. acs.org This process can lead to highly efficient, single-color emission even when different parts of the framework are excited. acs.org The ability to control emission color, intensity, and response to external stimuli makes these materials highly promising for applications in lighting and sensing.

Gas Sorption and Separation Properties of MOFs

The inherent porosity of MOFs makes them excellent candidates for gas sorption and separation applications. scirp.org MOFs constructed from thiazolyl-benzoic acid and analogous ligands can be designed to have specific pore sizes and surface chemistries, enabling selective capture of certain gas molecules.

While specific data for MOFs from this compound is limited, research on structurally related materials demonstrates the principle. For instance, a MOF built from 3-nitro-4-(pyridin-4-yl)benzoic acid exhibited good selectivity for CO₂ over N₂. nih.gov This selectivity is crucial for applications such as carbon capture from flue gas. Another study on a Cd-MOF containing a thiazolo[5,4-d]thiazole (B1587360) moiety demonstrated high uptake capacity for iodine vapor, a significant concern in the nuclear industry. acs.orgacs.org The performance of these materials is attributed to the specific interactions between the gas molecules and the internal surfaces of the MOF, which can be tuned by functionalizing the organic ligands.

Table 1: Gas Sorption and Separation in Thiazole-Related MOFs

MOF/Complex Target Gas/Vapor Key Finding Reference
{[Cd₂(C₁₂H₇N₂O₄)₃(CH₃CO₂)]·2C₄H₉NO·H₂O}n CO₂ / N₂ Good separation selectivity of CO₂ over N₂ (71:1) at 273 K. nih.gov
{[Cd(NO₃)(4,4′-Azo)₀.₅(DPTzTz)]·DMF}n Iodine (vapor) High adsorption capacity of 680.1 mg·g⁻¹. acs.org
{[Cd(NO₃)(4,4′-Azo)₀.₅(DPTzTz)]·DMF}n Iodine (in cyclohexane) High adsorption capacity of 737.2 mg·g⁻¹. acs.org
{[Zn₂(HBDC)₂(dmtrz)₂]·guest}n Hexane (B92381) Isomers Shows selective adsorption of linear and monobranched hexane isomers over dibranched isomers. nih.gov

Sensing Applications

The tunable luminescent properties of MOFs and CPs derived from thiazolyl-benzoic acid ligands make them highly effective as chemical sensors. mdpi.com The principle of operation is often based on a change in the material's fluorescence—such as quenching (a decrease in intensity) or a spectral shift—upon interaction with a specific analyte. The porous nature of MOFs can enhance sensitivity by pre-concentrating the analyte molecules within the framework. mdpi.com

A notable application is the detection of heavy metal ions. For example, a Zn-based MOF containing thiazolothiazole pillars was shown to be an efficient sensor for Hg(II) ions. acs.org In the presence of Hg(II), the MOF's blue emission underwent a significant red-shift and was quenched, while other metal ions only caused quenching without a shift. acs.org This dual-response mechanism allows for high selectivity. acs.org The framework's integrity was maintained after sensing, and its original luminescence could be restored by washing, indicating reusability. acs.org

Similarly, complexes based on related ligands have been developed for the selective detection of other ions, such as Fe³⁺, and anions like permanganate (B83412) (MnO₄⁻) and dichromate (Cr₂O₇²⁻), with low limits of detection. nih.gov These materials can also be used to detect organic molecules, such as certain amino acids and antibiotics. nih.gov The development of terahertz metasurface sensors has also been explored for detecting benzoic acid itself, highlighting the broad interest in sensing this class of compounds. researchgate.netmdpi.com

Table 2: Sensing Applications of Thiazole-Related MOFs and Complexes

MOF/Complex Target Analyte Detection Method/Result Reference
[Zn₂(Py₂TTz)(NDC)₂]∞ Hg(II) Luminescence red-shift from 410 nm to 450 nm and quenching. Selective over other transition metals. mdpi.com
Zn₂(NDC)₂(DPTTZ) Hg(II) Photoluminescence red-shift to 450 nm and quenching. Specific signal maintained in a mixture of ions. acs.org
[Cd₀.₅(L)(H₂O)] (L = 2,4-bis-(triazol-1-yl)benzoate) Fe³⁺, MnO₄⁻ Selective detection via fluorescence quenching. LOD = 0.76 μM (Fe³⁺), 0.96 μM (MnO₄⁻). nih.gov
[Cd(L)(TPA)₀.₅(H₂O)]·H₂O Fe³⁺, Cr₂O₇²⁻ Selective detection via fluorescence quenching. LOD = 0.657 μM (Fe³⁺), 0.035 μM (Cr₂O₇²⁻). nih.gov
[Zn(L)(TPA)₀.₅]·H₂O Fe³⁺, MnO₄⁻ Selective detection via fluorescence quenching. LOD = 0.11 μM (Fe³⁺), 0.232 μM (MnO₄⁻). nih.gov

Lack of Specific Research Data Hinders Detailed Supramolecular Analysis of this compound

An extensive review of available scientific literature reveals a significant gap in the experimental and theoretical data specifically concerning the supramolecular chemistry and crystal engineering of this compound. While the principles of crystal engineering are well-established for related compounds containing benzoic acid and thiazole moieties, detailed studies focusing on the unique structural and interactional properties of this specific isomer are not present in the current body of published research. This absence of specific data precludes a detailed discussion on its directed assembly, polymorphism, and the design of crystalline materials based on its structure.

General principles of supramolecular chemistry suggest that this compound possesses functional groups capable of forming robust intermolecular interactions. The carboxylic acid group is a classic hydrogen bond donor and acceptor, often leading to the formation of predictable dimeric synthons. The thiazole ring provides additional hydrogen bond acceptors (the nitrogen and sulfur atoms) and a π-system capable of engaging in aromatic interactions. However, without specific crystallographic data, any description of the resulting networks remains speculative.

Discussions on polymorphism and co-crystallization are similarly hampered. The existence of polymorphs—different crystalline forms of the same compound—is a common phenomenon influenced by subtle variations in crystallization conditions that can affect the network of intermolecular interactions. Studies on related molecules, such as N-(1,3-thiazol-2-yl)benzamide, have identified multiple polymorphic forms, highlighting the conformational flexibility and varied hydrogen-bonding patterns that can arise in such systems. However, no such studies have been published for this compound.

The potential for this molecule to form self-complementary motifs or to be used in the design of co-crystals with engineered properties is evident from its structure. The combination of a strong hydrogen-bonding group (carboxylic acid) and an aromatic heterocyclic system (thiazole) makes it a candidate for creating complex supramolecular architectures. Co-crystallization with other active pharmaceutical ingredients or co-formers could, in principle, be used to modify physicochemical properties.

Catalytic Applications of 2 1,3 Thiazol 4 Yl Benzoic Acid and Its Derivatives

Organocatalysis Mediated by Carboxylic Acid Functionality

The carboxylic acid group is a well-established functional handle for organocatalysis, capable of activating substrates through hydrogen bonding and acting as a Brønsted acid. While specific studies focusing solely on 2-(1,3-thiazol-4-yl)benzoic acid as an organocatalyst are not extensively documented, the principles of carboxylic acid catalysis suggest its potential in a variety of reactions. Carboxylic acids are known to catalyze reactions such as aldol (B89426) and Mannich reactions, Michael additions, and cycloadditions by activating electrophiles through hydrogen bonding, thereby lowering the energy of the transition state.

The catalytic activity of a carboxylic acid is influenced by its pKa value and the steric environment around the carboxyl group. The presence of the thiazole (B1198619) ring in this compound can modulate its acidity and solubility compared to simpler benzoic acids. Furthermore, the thiazole moiety itself can participate in catalysis, potentially leading to bifunctional activation where the carboxylic acid activates the electrophile and the thiazole moiety interacts with the nucleophile. This dual activation mode is a promising area for future research in organocatalysis.

Hydrogen Bond Donor Catalysis

The ability of this compound and its derivatives to act as hydrogen bond donors is a key feature of their catalytic activity. The carboxylic acid group is a strong hydrogen bond donor, and the thiazole ring can also participate in hydrogen bonding interactions. This dual hydrogen-bonding capability can be harnessed to pre-organize substrates in a catalytic cycle, leading to enhanced reactivity and selectivity.

A notable example, although a derivative, is the use of a urea-benzoic acid functionalized catalyst. nih.gov In this system, both the urea (B33335) and carboxylic acid moieties can act as hydrogen bond donors, activating electrophiles and stabilizing charged intermediates. This cooperative hydrogen bonding is crucial for the catalytic efficiency in reactions like the synthesis of 2,3-disubstituted thiazolidin-4-ones. nih.gov The general mechanism involves the activation of a carbonyl group by hydrogen bonding, which enhances its electrophilicity and facilitates nucleophilic attack. The thiazole ring in the parent compound could play a similar, albeit likely weaker, role to the urea group in orienting substrates and stabilizing transition states.

Heterogeneous Catalysis via Surface Immobilization

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, this compound and its derivatives can be immobilized on solid supports to create robust heterogeneous catalysts. A prime example is the functionalization of silica-coated magnetic nanoparticles with a urea-benzoic acid ligand. nih.gov This creates a magnetically recoverable catalyst, Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid, which combines the catalytic activity of the organic moiety with the practical advantages of a heterogeneous system.

This catalyst has been successfully employed in the solvent-free, one-pot, three-component synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. nih.gov The catalyst demonstrates high efficiency and can be easily recovered using an external magnet and reused for several cycles without a significant loss of activity. This approach highlights the potential of immobilizing thiazolyl-benzoic acid derivatives to create sustainable catalytic systems for organic synthesis.

Table 1: Synthesis of 2,3-disubstituted thiazolidin-4-ones using an immobilized benzoic acid derivative catalyst. nih.gov
EntryAldehydeAmineProductYield (%)
14-ClC₆H₄CHOBenzo[d]thiazol-2-amine3-(Benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one92
2C₆H₅CHOBenzo[d]thiazol-2-amine3-(Benzo[d]thiazol-2-yl)-2-phenylthiazolidin-4-one89
34-NO₂C₆H₄CHOBenzo[d]thiazol-2-amine2-(4-Nitrophenyl)-3-(benzo[d]thiazol-2-yl)thiazolidin-4-one94
44-MeOC₆H₄CHOBenzo[d]thiazol-2-amine2-(4-Methoxyphenyl)-3-(benzo[d]thiazol-2-yl)thiazolidin-4-one85

Metal-Complex Catalysis using Thiazolyl-Benzoic Acid Ligands

The thiazole and carboxylic acid groups in this compound make it an excellent ligand for the construction of metal complexes and metal-organic frameworks (MOFs) with catalytic applications. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), while the nitrogen atom of the thiazole ring provides an additional coordination site. This allows for the formation of diverse and stable coordination structures.

Coordination polymers and MOFs based on isomers of thiazolyl-benzoic acid have been synthesized and investigated for their properties. For instance, Zn(II) coordination polymers have been prepared with m-(2-thiazolyl)benzoic acid. nih.gov While many of these materials are studied for their luminescence or sensing capabilities, there is growing interest in their catalytic applications. For example, MOFs based on related heterocyclic carboxylic acids have been shown to act as photocatalysts for the degradation of organic dyes. nih.govsciforum.net A Ni(II) coordination polymer containing a benzimidazole-based benzoic acid ligand has demonstrated good catalytic activity in the cyanosilylation of aldehydes. researchgate.net

More directly, thiazole-containing complexes have been developed as powerful catalysts for the synthesis of other heterocyclic compounds, such as pyrazole-4-carbonitrile derivatives. tue.nl These examples underscore the potential of metal complexes of this compound to act as versatile catalysts in a range of organic transformations.

Enantioselective Catalysis

The development of enantioselective catalysts is a major goal in modern chemistry. While there is limited information on the direct use of achiral this compound in enantioselective catalysis, its structure provides a scaffold for the design of chiral ligands. By introducing chiral substituents on the thiazole ring or by using chiral co-ligands, it is possible to create chiral metal complexes or organocatalysts capable of inducing asymmetry in chemical reactions.

For instance, derivatives of 4-(thiazol-5-yl)benzoic acid have been designed as potent and selective inhibitors of protein kinase CK2. d-nb.info While this is an example of enzyme inhibition rather than synthetic catalysis, the structure-activity relationship studies provide valuable insights into how modifications of the thiazolyl-benzoic acid scaffold can lead to specific molecular recognition, a key principle in enantioselective catalysis. The development of chiral derivatives of this compound for asymmetric catalysis remains a promising and largely unexplored area of research.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For catalytic systems involving this compound and its derivatives, several mechanistic pathways can be envisaged depending on the nature of the catalyst (organocatalyst, heterogeneous catalyst, or metal complex).

In the case of the Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid catalyst, a plausible mechanism for the synthesis of 2,3-disubstituted thiazolidin-4-ones has been proposed. nih.gov The reaction is thought to proceed through the activation of the aldehyde's carbonyl group by the catalyst, likely through hydrogen bonding. This is followed by the formation of an imine intermediate with the amine, which then reacts with 2-mercaptoacetic acid. The final step is an intramolecular cyclization to afford the thiazolidin-4-one product.

In metal-catalyzed reactions, the thiazolyl-benzoic acid ligand can influence the catalytic cycle in several ways. It can stabilize the metal center, modulate its electronic properties, and create a specific coordination environment that favors a particular reaction pathway. For example, in hydrogenation reactions catalyzed by metal complexes, the carboxylic acid moiety can participate in the heterolytic cleavage of H₂ through a bifunctional mechanism. tue.nl Detailed mechanistic studies, including kinetic analysis and computational modeling, will be essential to fully elucidate the catalytic cycles involving this compound and to guide the design of more efficient catalysts in the future.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry

The future synthesis of 2-(1,3-Thiazol-4-yl)benzoic acid and its derivatives is likely to be heavily influenced by the principles of green and sustainable chemistry. Researchers are expected to move beyond traditional synthetic routes to explore more environmentally benign and efficient methodologies. One promising avenue is the use of recyclable biocatalysts, such as cross-linked chitosan (B1678972) hydrogels, which have already demonstrated success in the synthesis of other thiazole (B1198619) derivatives. mdpi.com These hydrogels can serve as a green and effective catalyst, potentially leading to higher yields and milder reaction conditions when applied to the synthesis of this compound. mdpi.com

Another area of exploration involves the use of magnetic nanoparticles as catalyst supports. For instance, urea-benzoic acid functionalized magnetic nanoparticles have been successfully employed as a heterogeneous catalyst for the synthesis of other heterocyclic compounds. nih.govresearchgate.net This approach offers the significant advantage of easy catalyst recovery and reuse, which is a cornerstone of sustainable chemical production. nih.gov Future research could focus on adapting these magnetic nanoparticle-based catalytic systems for the efficient and eco-friendly production of this compound.

Furthermore, the development of one-pot synthesis protocols and the use of ultrasonic irradiation are emerging trends that could streamline the production of thiazole derivatives. mdpi.com These methods can reduce reaction times, energy consumption, and the generation of waste, aligning with the goals of sustainable chemistry.

Advanced Functionalization for Tailored Performance in Materials Science

The inherent structure of this compound, featuring both a thiazole and a benzoic acid moiety, makes it an excellent candidate for advanced functionalization. This process involves chemically modifying the core structure to introduce new functional groups, thereby tailoring its properties for specific applications in materials science.

Future research will likely focus on strategic modifications of the thiazole and benzene (B151609) rings to create novel materials with enhanced thermal, optical, or electronic properties. For example, the introduction of specific substituents could lead to the development of new polymers, liquid crystals, or organic semiconductors. The functionalization of the carboxylic acid group can also be exploited to anchor the molecule onto various surfaces or to integrate it into larger molecular architectures.

The synthesis of functionalized 4H-benzo[d] nih.govresearchgate.netdioxin-4-one derivatives from salicylic (B10762653) acids demonstrates a pathway for creating complex molecular structures from simpler building blocks. rsc.org A similar approach could be applied to this compound to generate a library of new compounds with diverse and tunable properties for materials science applications.

Integration into Hybrid Functional Systems and Nanotechnologies

The integration of this compound into hybrid functional systems and nanotechnologies represents a significant area of future exploration. Hybrid systems, which combine organic and inorganic components, can exhibit synergistic properties that are not present in the individual constituents.

One exciting possibility is the use of this compound as a ligand for the creation of metal-organic frameworks (MOFs). The nitrogen and sulfur atoms in the thiazole ring, along with the oxygen atoms of the carboxylic acid, provide excellent coordination sites for metal ions. The resulting MOFs could have applications in gas storage, catalysis, and sensing.

Furthermore, the compound can be incorporated into nanomaterials to create novel functional hybrids. For example, its ability to functionalize magnetic nanoparticles has been demonstrated in related systems, opening the door for applications in targeted drug delivery, bio-imaging, and as recyclable catalysts. nih.govresearchgate.net The synthesis of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids has shown promise in the development of new antimicrobial agents, suggesting that hybrid molecules incorporating the this compound scaffold could also exhibit interesting biological activities. nih.gov

Development of Predictive Computational Models for Complex Interactions

As the complexity of the molecular systems involving this compound grows, so does the need for powerful computational tools to predict their behavior. The development of predictive computational models will be crucial for understanding the intricate interactions of this compound at the molecular level.

Computational chemistry techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be employed to study the electronic structure, reactivity, and conformational dynamics of this compound and its derivatives. researchgate.netresearchgate.net These models can help in the rational design of new molecules with desired properties, thereby accelerating the discovery process and reducing the need for extensive experimental work.

For instance, computational models can be used to predict how the functionalization of the molecule will affect its interaction with biological targets or its assembly into larger material structures. google.com In silico studies can also be used to screen for potential applications, such as identifying new protein targets or predicting the performance of a new material. nih.gov

Expansion into New Areas of Chemical Innovation

The unique combination of a thiazole ring and a benzoic acid group in this compound provides a versatile platform for expansion into new areas of chemical innovation. While thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer effects, the specific potential of this compound remains largely untapped. mdpi.comnih.gov

Future research could explore the synthesis of novel hybrid molecules by coupling this compound with other pharmacologically active moieties. This approach could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. The synthesis of benzo[d]isothiazol-3(2H)-one and benzo[e] nih.govresearchgate.netthiazin-4-one derivatives highlights the rich chemistry that can be developed from sulfur- and nitrogen-containing heterocyclic compounds. mdpi.com

Moreover, the compound could serve as a key building block in the synthesis of more complex heterocyclic systems. Its reactive sites offer opportunities for a variety of chemical transformations, paving the way for the creation of entirely new classes of compounds with potential applications in medicinal chemistry, agrochemicals, and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.